2-Bromo-2-methylpentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

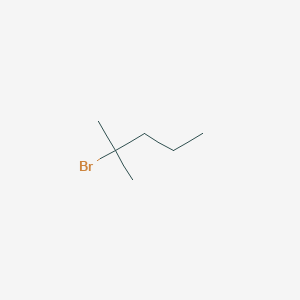

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-4-5-6(2,3)7/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHVVMPTVKBGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063395 | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4283-80-1 | |

| Record name | 2-Bromo-2-methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4283-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004283801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2-bromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-2-methylpentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHH5YE32CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 2-Bromo-2-methylpentane

An In-Depth Technical Guide to 2-Bromo-2-methylpentane: Core Physical and Chemical Properties

Abstract

This technical guide provides a comprehensive overview of the core (CAS No: 4283-80-1).[1] As a tertiary alkyl halide, this compound is a valuable intermediate in organic synthesis, particularly in studies and applications involving nucleophilic substitution and elimination reactions.[2][3] This document details its physicochemical characteristics, reactivity, and provides illustrative reaction mechanisms and experimental methodologies relevant to its synthesis and kinetic analysis. The information is curated for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

This compound is a branched-chain haloalkane.[2] Its structure consists of a pentane (B18724) backbone with a bromine atom and a methyl group both attached to the second carbon atom.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 4283-80-1[1] |

| Molecular Formula | C₆H₁₃Br[1][2][3][4][5] |

| Molecular Weight | 165.07 g/mol [3][4][5] |

| Canonical SMILES | CCCC(C)(C)Br[4][6] |

| InChIKey | JXHHVVMPTVKBGI-UHFFFAOYSA-N[4][5] |

| Synonyms | Pentane, 2-bromo-2-methyl-; 1-Bromo-1,1-dimethylbutane[1][3] |

Physicochemical Properties

This compound is a colorless liquid under standard conditions, with a characteristic odor associated with organic solvents.[2] Its key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [2] |

| Melting Point | -44.22°C (estimate) | [1][3][7] |

| Boiling Point | 142.5°C at 760 mmHg | [1][5][6][8] |

| Density | 1.172 g/cm³ | [1][5][8] |

| Flash Point | 33.1°C | [1][3][5][7][8] |

| Refractive Index | 1.445 | [1][8] |

| Vapor Pressure | 6.99 mmHg at 25°C | [3][7] |

| LogP | 2.96 | [1][6] |

Chemical Properties and Reactivity

As a tertiary alkyl halide, this compound's reactivity is dominated by its propensity to form a stable tertiary carbocation. This dictates its participation in unimolecular nucleophilic substitution (Sₙ1) and unimolecular elimination (E1) reactions.[2]

-

Nucleophilic Substitution (Sₙ1): Due to the steric hindrance around the tertiary carbon and the stability of the resulting carbocation, this compound readily undergoes Sₙ1 reactions.[2] A common example is its hydrolysis to form 2-methylpentan-2-ol.[2]

-

Elimination (E1): In the presence of a base, this compound can undergo E1 elimination to yield alkenes, such as 2-methylpent-2-ene and 2-methylpent-1-ene.[2][9] The major product is typically the more substituted and stable alkene, 2-methylpent-2-ene.[9]

-

Stability: The compound is relatively stable under standard conditions but is sensitive to strong bases and nucleophiles.[2]

Reaction Mechanisms

The primary reaction pathways for this compound are Sₙ1 and E1, both proceeding through a common carbocation intermediate.

Caption: Unimolecular Nucleophilic Substitution (Sₙ1) Mechanism.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound (EVT-291222) | 4283-80-1 [evitachem.com]

- 3. Cas 4283-80-1,this compound | lookchem [lookchem.com]

- 4. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound | CAS#:4283-80-1 | Chemsrc [chemsrc.com]

- 9. Solved 6. When this compound is reacted with KOH, | Chegg.com [chegg.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-bromo-2-methylpentane, a tertiary alkyl halide of interest in organic synthesis. This document details the prevalent synthetic methodology, including the underlying reaction mechanism, and outlines a complete workflow for its purification and characterization using modern analytical techniques. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows for the synthesis and characterization processes are visualized using diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction of 2-methyl-2-pentanol (B124083) with hydrobromic acid (HBr).[1][2] This reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism, which is favored due to the formation of a stable tertiary carbocation intermediate.[1][3]

The overall reaction is as follows:

(CH₃)₂C(OH)CH₂CH₂CH₃ + HBr → (CH₃)₂C(Br)CH₂CH₂CH₃ + H₂O

Reaction Mechanism

The SN1 mechanism for the reaction between 2-methyl-2-pentanol and HBr involves three key steps:

-

Protonation of the Alcohol: The hydroxyl group of 2-methyl-2-pentanol is protonated by hydrobromic acid to form a good leaving group, water.[1]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a stable tertiary carbocation.[1][3] This is the rate-determining step of the reaction.[3]

-

Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbocation to form the final product, this compound.[1]

Experimental Protocol: Synthesis and Purification

This protocol is adapted from general procedures for the synthesis of tertiary alkyl halides from tertiary alcohols.

Materials:

-

2-methyl-2-pentanol

-

Concentrated Hydrobromic Acid (48%)

-

Concentrated Sulfuric Acid

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (B86663)

-

Diethyl ether (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-2-pentanol and an equimolar amount of concentrated hydrobromic acid. Cool the flask in an ice bath.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled reaction mixture while stirring.

-

Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1-2 hours. The reaction can be gently heated to reflux to increase the rate of reaction.[2]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add cold water and diethyl ether to the separatory funnel. Shake gently and allow the layers to separate.

-

Remove the aqueous layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with a saturated brine solution to remove dissolved water.[4]

-

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water.

-

Purification:

-

Filter the mixture to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude this compound by fractional distillation, collecting the fraction at its boiling point.[4]

-

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. This involves the determination of its physical properties and analysis using spectroscopic methods.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₃Br |

| Molecular Weight | 165.07 g/mol |

| Boiling Point | ~142.5-147.26 °C |

| Density | ~1.172-1.1746 g/cm³ |

| Refractive Index | ~1.4496 |

(Data sourced from multiple references)

Spectroscopic Characterization

Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Expected Absorptions: For this compound, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2975-2860 | C-H stretching |

| 1480-1370 | C-H bending |

| ~1255-1140 & ~840-790 | C-C skeletal vibrations |

| 750-500 | C-Br stretching |

(Data extrapolated from a similar compound, 2-bromo-2-methylpropane)

Experimental Protocol:

-

Sample Preparation: A thin liquid film of the purified this compound is prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR provides information about the hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Expected ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.8 | Singlet | 6H | (CH₃ )₂-C-Br |

| ~1.5 | Quartet | 2H | -CH₂ -CH₂CH₃ |

| ~1.2 | Sextet | 2H | -CH₂-CH₂ -CH₃ |

| ~0.9 | Triplet | 3H | -CH₂CH₂-CH₃ |

(Predicted values based on the structure and data from similar compounds)

Expected ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~65 | C -Br |

| ~40 | -C H₂-CH₂CH₃ |

| ~35 | (C H₃)₂-C-Br |

| ~25 | -CH₂-C H₂-CH₃ |

| ~14 | -CH₂CH₂-C H₃ |

(Predicted values based on the structure and data from similar compounds)[5]

Experimental Protocol:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

Principle: Mass spectrometry is used to determine the molecular weight and molecular formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Expected Fragmentation Pattern: In the mass spectrum of this compound, the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity will be observed due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6] Common fragmentation patterns include the loss of the bromine atom and cleavage of the alkyl chain.

| m/z | Fragment |

| 164/166 | [C₆H₁₃Br]⁺ (Molecular Ion) |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized, commonly using electron impact (EI) ionization.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

References

- 1. brainly.com [brainly.com]

- 2. Buy this compound (EVT-291222) | 4283-80-1 [evitachem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

2-Bromo-2-methylpentane CAS number and molecular structure

An In-depth Technical Guide to 2-Bromo-2-methylpentane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a representative experimental protocol for its use in elimination reactions, and a visualization of the reaction pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Molecular Structure

CAS Number: 4283-80-1[1][2][3][4][5]

Molecular Formula: C₆H₁₃Br[1][2][3][4][5]

IUPAC Name: this compound[2][5]

The molecular structure of this compound consists of a pentane (B18724) backbone with a bromine atom and a methyl group both attached to the second carbon atom, making it a tertiary alkyl halide.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 165.07 g/mol | [1][3][4][5] |

| Boiling Point | 142.5 °C at 760 mmHg | [1][3] |

| Density | 1.172 - 1.1806 g/cm³ | [1][3][6] |

| Flash Point | 33.1 °C | [1][3][4] |

| Refractive Index | 1.445 - 1.4496 | [4][6] |

| Melting Point | -44.22 °C (estimate) | [4][6] |

| Vapor Pressure | 6.99 mmHg at 25 °C | [4] |

Experimental Protocol: Elimination Reaction (Dehydrohalogenation)

This protocol describes a typical elimination reaction of this compound with a strong base, such as sodium hydroxide (B78521), to yield alkenes. This reaction is a fundamental transformation in organic synthesis.

Objective: To synthesize 2-methyl-2-pentene (B165383) and 2-methyl-1-pentene (B165372) via an elimination reaction of this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve a known quantity of sodium hydroxide in ethanol to prepare an ethanolic solution of sodium hydroxide.

-

Addition of Reactant: Add this compound to the flask containing the hot, concentrated ethanolic solution of sodium hydroxide.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically allowed to proceed for a specified period to ensure completion.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer with water to remove any remaining sodium hydroxide and ethanol.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.

-

Isolation: Filter to remove the drying agent and isolate the product mixture.

-

Purification and Analysis: The resulting mixture of alkenes (2-methyl-2-pentene as the major product and 2-methyl-1-pentene as the minor product) can be purified by distillation. The products can be identified and quantified using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

When this compound is treated with sodium hydroxide, an elimination reaction occurs, with 2-methyl-2-pentene being the major product.[7][8] This is because the double bond forms at the more substituted carbon, in accordance with Zaitsev's rule.[7] A minor product, 2-methyl-1-pentene, may also be formed.[7][9]

Reaction Pathway Visualization

The following diagram illustrates the elimination reaction of this compound with a base (B⁻), leading to the formation of the major and minor alkene products.

Caption: Elimination reaction pathway of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Pentane, 2-bromo-2-methyl- [webbook.nist.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. brainly.com [brainly.com]

- 8. ck12.org [ck12.org]

- 9. This compound is a tertiary halogenoalkane.Which organic produc.. [askfilo.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromo-2-methylpentane. Due to the absence of publicly available experimental spectra, this guide utilizes predicted data to elucidate the structural features of the molecule. The information is presented in a clear, structured format, including detailed tables of predicted chemical shifts and coupling constants, a standard experimental protocol for acquiring such spectra, and visual diagrams to aid in the interpretation.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that estimate the chemical environment of each nucleus.

Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |

| CH₃ (C1) | 0.95 | Triplet | 7.4 | 3H |

| CH₂ (C3) | 1.55 | Sextet | 7.4 | 2H |

| CH₂ (C4) | 1.95 | Triplet | 7.5 | 2H |

| CH₃ (C2-CH₃) | 1.75 | Singlet | - | 6H |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | 14.2 |

| C2 | 70.0 |

| C3 | 24.5 |

| C4 | 48.0 |

| C5 (C2-CH₃) | 33.0 |

Experimental Protocols for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to the vial.[1][2] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[3]

-

Capping: Securely cap the NMR tube.

NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to provide single lines for each carbon environment.

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans, or more, are often required due to the low natural abundance of the ¹³C isotope.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative ratio of protons in each environment.

Mandatory Visualizations

The following diagrams illustrate the molecular structure and the logical relationships for interpreting the NMR signals of this compound.

References

Proposed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-2-methylpentane

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₆H₁₃Br). Intended for researchers, scientists, and professionals in drug development, this document details the primary fragmentation pathways, presents quantitative data for key fragments, outlines a standard experimental protocol for data acquisition, and visually represents the fragmentation logic.

The following protocol describes a general methodology for acquiring an electron ionization mass spectrum for a volatile analyte such as this compound.

1.1 Sample Introduction: A solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is prepared. The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, an Rtx-5MS capillary column (or equivalent) is suitable.[1]

1.2 Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This process ejects an electron from the molecule, generating an energetically unstable, positively charged radical ion known as the molecular ion (M•⁺).

1.3 Mass Analysis: The resulting molecular ion and its subsequent fragment ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

1.4 Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

The diagram below illustrates the general workflow for this experimental process.

Mass Spectrum Analysis and Fragmentation Data

The mass spectrum of this compound is characterized by the absence or very low abundance of the molecular ion peak and a prominent base peak resulting from the facile cleavage of the carbon-bromine bond. The molecular weight of this compound is 165.07 g/mol .[2][3] Due to the presence of two stable bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, any bromine-containing fragment will appear as a pair of peaks (M and M+2) of similar intensity.[4]

2.1 Molecular Ion (M•⁺): The molecular ion peaks at m/z 164 and 166 (for C₆H₁₃⁷⁹Br and C₆H₁₃⁸¹Br, respectively) are typically not observed or are of very low intensity.[2] This is because the tertiary alkyl halide structure leads to a highly unstable molecular ion that fragments rapidly.[4]

2.2 Base Peak: The most prominent feature of the spectrum is the base peak. For tertiary alkyl bromides, fragmentation is dominated by the cleavage of the weak C-Br bond to form a stable tertiary carbocation.[4]

2.3 Quantitative Fragmentation Data: The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula | Comments |

| 137/139 | [M - C₂H₅]⁺ | [C₄H₈Br]⁺ | α-cleavage, loss of an ethyl radical. Isotopic pair. |

| 85 | [M - Br]⁺ | [C₆H₁₃]⁺ | Base Peak. Loss of a bromine radical (⁷⁹Br or ⁸¹Br) to form a stable tertiary carbocation. |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Further fragmentation, often a stable tert-butyl cation.[4][5] |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation fragment. |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Allyl cation, a common fragment in alkane spectra.[5] |

| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ | Ethyl cation fragment. |

Note: Relative abundances can vary slightly based on instrument conditions. The base peak is assigned a relative intensity of 100%.

Theoretical Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the formation of the most stable carbocations. The principal pathways are detailed below and illustrated in Figure 2.

3.1 Primary Fragmentation: Loss of Bromine Radical The C-Br bond is the weakest bond in the molecule, and its cleavage is the most favorable fragmentation pathway.[6] Homolytic cleavage results in the loss of a bromine radical (•Br), producing a highly stable tertiary carbocation at m/z 85 . This ion is the base peak in the spectrum.

[C₅H₁₁C(CH₃)Br]•⁺ → [C₆H₁₃]⁺ + •Br

3.2 Alpha (α)-Cleavage Alpha-cleavage involves the breaking of a bond adjacent to the carbon atom bonded to the halogen.[6][7] This pathway is less dominant than the loss of bromine but can still produce significant fragments. The loss of an ethyl radical (•CH₂CH₃) is a notable α-cleavage, resulting in a bromine-containing cation at m/z 137/139 .

[C₃H₇C(CH₃)₂Br]•⁺ → [C₄H₈Br]⁺ + •C₂H₅

3.3 Secondary Fragmentation The initially formed carbocations can undergo further fragmentation to produce smaller, stable ions. The m/z 85 ion can lose alkenes to form smaller carbocations like the tert-butyl cation (m/z 57 ) or the propyl cation (m/z 43 ).

The diagram below visualizes these key fragmentation pathways.

Conclusion

The mass spectrum of this compound is defined by predictable fragmentation patterns characteristic of tertiary alkyl halides. The extreme instability of the molecular ion leads to its absence in the spectrum, while the facile cleavage of the carbon-bromine bond results in a highly stable tertiary carbocation at m/z 85, which constitutes the base peak. Secondary fragmentation pathways, including α-cleavage and subsequent fragmentation of the base peak, account for the other significant ions observed. Understanding these pathways is essential for the structural elucidation and identification of this and similar halogenated compounds in a research and development context.

References

- 1. Volume # 5(126), September - October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization" [notes.fluorine1.ru]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

IUPAC nomenclature and synonyms for 2-Bromo-2-methylpentane

An In-depth Technical Guide to 2-Bromo-2-methylpentane

This technical guide provides a comprehensive overview of this compound, a tertiary haloalkane utilized as a reagent and intermediate in various organic syntheses. The document covers its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, including nucleophilic substitution and elimination pathways. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Nomenclature and Chemical Identity

The standard IUPAC name for this compound is This compound .[1][2][3] It is a halogenated derivative of pentane.[4]

Synonyms:

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 4283-80-1 | [1][5][11] |

| Molecular Formula | C₆H₁₃Br | [1][5][6][11] |

| Molecular Weight | 165.07 g/mol | [2][5][11] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 142.5 °C at 760 mmHg | [5][6] |

| Density | 1.172 g/cm³ | [5][6] |

| Flash Point | 33.1 °C | [4][5][6] |

| Refractive Index | 1.445 | [7][8] |

| Melting Point | -44.22 °C (estimate) | [4][8][12] |

| InChI Key | JXHHVVMPTVKBGI-UHFFFAOYSA-N | [1][2][6] |

| Canonical SMILES | CCCC(C)(C)Br | [2][6] |

Molecular Structure

Below is a diagram representing the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Synthesis

This compound, a tertiary alkyl halide, is typically synthesized from its corresponding tertiary alcohol, 2-methylpentan-2-ol. The reaction involves a nucleophilic substitution where the hydroxyl group is replaced by a bromide ion. This can be achieved using reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[13] A modern and efficient approach for similar tertiary bromides involves using a microchannel reactor, which allows for precise control over reaction conditions, high yields, and reduced environmental impact.[13][14]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Hydrobromic Acid

This protocol describes the synthesis of this compound from 2-methylpentan-2-ol.

Materials:

-

2-methylpentan-2-ol

-

48% Hydrobromic acid (HBr)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Separatory funnel, round-bottom flask, condenser, and distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 2-methylpentan-2-ol. Cool the flask in an ice-water bath.

-

Reagent Addition: Slowly add hydrobromic acid to the alcohol with constant stirring. After the HBr addition, cautiously add a catalytic amount of concentrated sulfuric acid dropwise.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically exothermic. Stir for several hours until the reaction is complete, which can be monitored by TLC or GC.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Two layers will form. Separate the lower aqueous layer from the upper organic layer (containing the product).

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. Purify the crude product by fractional distillation, collecting the fraction boiling around 142-143 °C.[5][6]

Chemical Reactivity and Mechanisms

As a tertiary alkyl halide, this compound primarily undergoes nucleophilic substitution (Sₙ1) and elimination (E2) reactions.[13] The choice of reagent and reaction conditions determines the major pathway.

Nucleophilic Substitution (Sₙ1)

In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), this compound undergoes Sₙ1 reaction. The mechanism involves the formation of a stable tertiary carbocation intermediate.[13]

Caption: Sₙ1 reaction pathway for this compound.

Elimination (E2)

When treated with a strong, sterically unhindered base such as sodium hydroxide (B78521) or sodium ethoxide, this compound undergoes an E2 elimination reaction to form alkenes.[15] According to Zaitsev's rule, the major product is the more substituted, thermodynamically stable alkene.[15]

Caption: E2 elimination pathway for this compound.

Experimental Protocol: Elimination Reaction with Sodium Hydroxide

This protocol describes the dehydrohalogenation of this compound to form 2-methyl-2-pentene.[15]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (B145695) (solvent)

-

Round-bottom flask, reflux condenser, and distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Prepare a solution of sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add this compound to the ethanolic NaOH solution.

-

Reaction: Heat the mixture to reflux for several hours to ensure the completion of the elimination reaction. Monitor the reaction progress by GC.

-

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water. The alkene product will separate as an organic layer.

-

Extraction and Washing: Extract the aqueous layer with a nonpolar solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers and wash with water and then with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent like MgSO₄. Filter and remove the solvent by distillation. The resulting alkene mixture can be further purified by fractional distillation. The major product will be 2-methyl-2-pentene.[15]

References

- 1. Pentane, 2-bromo-2-methyl- [webbook.nist.gov]

- 2. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [wap.guidechem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS#:4283-80-1 | Chemsrc [chemsrc.com]

- 11. This compound | 4283-80-1 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. Buy this compound (EVT-291222) | 4283-80-1 [evitachem.com]

- 14. CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

- 15. brainly.com [brainly.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-2-methylpentane in Common Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility and chemical stability of 2-bromo-2-methylpentane, a tertiary alkyl halide relevant in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a predicted solubility profile based on established chemical principles. It details the primary degradation pathways—notably, unimolecular substitution (Sₙ1) and elimination (E1) reactions—which are heavily influenced by solvent choice. Furthermore, this guide furnishes detailed experimental protocols for the precise determination of solubility and the empirical assessment of stability, equipping researchers with the necessary tools for the effective handling, application, and storage of this compound.

Physicochemical Properties

This compound is a tertiary halogenoalkane. Its physical characteristics are foundational to understanding its behavior in various solvent systems. The carbon-bromine bond is polarized, creating a dipole moment, yet the bulk of the molecule consists of a nonpolar alkyl chain.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃Br | [1][2] |

| Molecular Weight | 165.07 g/mol | [1][2][3] |

| Boiling Point | 142.5 °C at 760 mmHg | [1] |

| Density | 1.172 g/cm³ | [1] |

| Flash Point | 33.1 °C | [1][4] |

| Refractive Index | 1.4496 | [4] |

| LogP (Octanol/Water) | 2.96 | |

| CAS Number | 4283-80-1 | [5][1][2] |

Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High / Miscible | The dominant intermolecular forces are weak van der Waals forces, which are compatible between the solute and solvent.[6] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess dipole moments that can interact with the C-Br dipole of the alkyl halide, but lack hydrogen-bond donating ability.[7][8] |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | These solvents can act as nucleophiles and promote solvolysis, affecting stability. Energy is required to break the solvent's strong hydrogen bonds, with insufficient compensation from solute-solvent interactions.[6][7][9] |

Chemical Stability and Degradation Pathways

As a tertiary alkyl halide, the stability of this compound is a critical consideration. It is susceptible to both substitution and elimination reactions, primarily through unimolecular (Sₙ1 and E1) mechanisms. These pathways proceed via a common carbocation intermediate, and their rates are significantly influenced by the solvent.[10][11]

Key Factors Influencing Stability:

-

Solvent: Polar protic solvents (e.g., water, alcohols) are particularly effective at stabilizing the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thus accelerating the rate of both Sₙ1 and E1 reactions.[7][9][12] Polar aprotic solvents can also support these reactions, though often at a slower rate than protic solvents.

-

Temperature: Higher temperatures favor elimination (E1) over substitution (Sₙ1).[10][11][13]

-

Nucleophile/Base: The presence of strong bases will favor elimination, while weaker, non-basic nucleophiles allow for substitution.[14] In neutral or acidic solvolysis (e.g., in pure alcohol or water), both reactions occur, and the product ratio is determined by the structure and conditions.

The diagram below illustrates the competing Sₙ1 and E1 degradation pathways for this compound in a polar protic solvent like methanol.

Experimental Protocols

For applications requiring precise data, the following experimental protocols are recommended. The general workflow for a comprehensive solubility and stability study is outlined in the diagram below.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[15]

Materials:

-

This compound

-

Selected solvent of high purity

-

Analytical balance

-

Temperature-controlled shaker bath or incubator

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE septa)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a suitable detector, GC-FID or GC-MS)

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid or liquid phase of the solute should be clearly visible.

-

Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.

-

Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the undissolved solute to settle. For fine suspensions, centrifugation at the same temperature may be necessary.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Record the exact mass of the filtered saturated solution.

-

Dilute the sample to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated GC method to determine the concentration of this compound.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in appropriate units, such as g/100 g of solvent or mg/mL.

Protocol for Chemical Stability Assessment (GC-MS Method)

This protocol allows for the monitoring of the degradation of this compound over time in a specific solvent.[16]

Materials:

-

This compound

-

Selected solvent of high purity

-

Internal standard (a stable compound not present in the sample and well-resolved chromatographically)

-

GC-MS system

-

Autosampler vials with caps

-

Volumetric flasks and pipettes

-

Temperature-controlled storage unit (e.g., oven, incubator)

Procedure:

-

Stock Solution Preparation: Prepare an accurately known concentration of this compound in the chosen solvent. Add a known concentration of an internal standard.

-

Time-Zero Analysis (t=0): Immediately analyze an aliquot of the freshly prepared solution via GC-MS. This provides the initial purity profile and the starting ratio of the analyte peak area to the internal standard peak area.

-

Storage: Store the bulk of the solution in a tightly sealed container under the desired test conditions (e.g., specific temperature, protected from light).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from the stored solution.

-

Sample Analysis: Analyze each aliquot using the same GC-MS method established at t=0. Monitor for:

-

A decrease in the peak area ratio of this compound relative to the internal standard.

-

The appearance and growth of new peaks corresponding to degradation products (e.g., alcohols from substitution, alkenes from elimination). Identify these products by their mass spectra.

-

-

Data Analysis: Plot the percentage of remaining this compound versus time. This data can be used to determine the degradation kinetics and calculate the compound's half-life under the specified conditions.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentane, 2-bromo-2-methyl- (CAS 4283-80-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. crab.rutgers.edu [crab.rutgers.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Unraveling the Molecular Geometry: A Technical Guide to the Bond Angles of 2-Bromo-2-methylpentane and its Analogue

Introduction

The precise three-dimensional arrangement of atoms within a molecule, its geometry, is fundamental to its chemical and physical properties. For drug development professionals and researchers, understanding molecular geometry is crucial for predicting reactivity, intermolecular interactions, and biological activity. This technical guide provides an in-depth analysis of the theoretical and experimental approaches to determining the bond angles of haloalkanes, with a specific focus on the principles as applied to 2-bromo-2-methylpropane (B165281).

Theoretical Determination of Bond Angles

Theoretical methods provide a predictive framework for molecular geometry based on fundamental principles of chemical bonding and electron-electron repulsion.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory offers a qualitative prediction of molecular geometry by minimizing the electrostatic repulsion between valence electron pairs around a central atom.

For 2-bromo-2-methylpropane, the central carbon atom is bonded to four other atoms (three methyl groups and one bromine atom) and has no lone pairs. According to VSEPR theory, this arrangement corresponds to a tetrahedral electron geometry to maximize the distance between the four bonding electron domains. This predicts ideal bond angles of approximately 109.5° .

However, VSEPR theory also accounts for deviations from ideal angles. The bromine atom is larger and more electronegative than the methyl groups, and the bulky methyl groups will repel each other. These factors are expected to cause slight distortions from the perfect tetrahedral angles. Specifically, the C-C-C angles are expected to be slightly larger than 109.5° due to the steric hindrance of the methyl groups, while the C-C-Br angles may be slightly smaller.

Computational Chemistry Methods

For more precise theoretical values, computational chemistry employs quantum mechanical calculations to determine a molecule's lowest energy structure.

-

Ab Initio Methods: These calculations are based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate results with increasing computational cost.

-

Density Functional Theory (DFT): This approach models the electron correlation by using a functional of the electron density. DFT methods, such as B3LYP, offer a good balance of accuracy and computational efficiency for many molecular systems.

These calculations, when paired with a suitable basis set (e.g., 6-31G*, cc-pVTZ), can provide highly accurate predictions of bond lengths and angles.

Experimental Determination of Bond Angles

Experimental techniques are essential for validating and refining theoretical models by providing direct measurements of molecular geometry in the gas phase, where intermolecular forces are minimized.

Gas-Phase Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state.[1]

Methodology:

-

A high-energy beam of electrons is directed at a jet of the gaseous sample.

-

The electrons are scattered by the molecule's electrostatic potential.

-

The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector.

-

The intensity and angular distribution of this pattern are related to the distances between all pairs of atoms in the molecule.

-

By analyzing this diffraction data, a three-dimensional model of the molecule's geometry, including bond lengths and angles, can be constructed.[1]

Microwave Spectroscopy

Microwave spectroscopy analyzes the absorption of microwave radiation by a molecule in the gas phase, which induces transitions between rotational energy levels.

Methodology:

-

A sample of the molecule in the gas phase is irradiated with microwaves of varying frequencies.

-

The frequencies at which absorption occurs correspond to the molecule's rotational constants.

-

These rotational constants are related to the moments of inertia of the molecule.

-

From the moments of inertia, it is possible to derive precise bond lengths and angles.

Data Summary: Theoretical vs. Experimental Bond Angles of 2-Bromo-2-methylpropane

While a definitive, high-precision experimental study on the bond angles of 2-bromo-2-methylpropane is not readily found in the searched literature, a 1973 study on its vibrational spectra assumed a tetrahedral geometry for its analysis. This assumption provides a baseline for comparison with theoretical predictions.

| Bond Angle | VSEPR Theory Prediction | Assumed Experimental Value (from Vibrational Analysis) |

| C-C-C | ~109.5° (expected to be slightly larger due to steric hindrance) | ~109.5° |

| C-C-Br | ~109.5° (expected to be slightly smaller) | ~109.5° |

It is important to reiterate that the "Assumed Experimental Value" is based on a tetrahedral model used for vibrational analysis and not a direct measurement of the equilibrium bond angles.

Workflow for Comparing Theoretical and Experimental Data

The process of determining and comparing theoretical and experimental bond angles is a cyclical process of prediction, measurement, and refinement.

Caption: Workflow for determining molecular geometry.

This diagram illustrates the synergistic relationship between theoretical predictions and experimental measurements. An initial geometry is often predicted using simpler theories like VSEPR and then optimized using more sophisticated computational methods. These theoretical results are then compared with experimental data from techniques like Gas Electron Diffraction or Microwave Spectroscopy. Discrepancies between the theoretical and experimental values can lead to a refinement of the molecular structure.

Conclusion

The determination of precise bond angles is a critical aspect of molecular characterization, with significant implications for drug design and chemical research. While direct experimental data for 2-Bromo-2-methylpentane is elusive, the study of its analogue, 2-bromo-2-methylpropane, demonstrates the powerful combination of theoretical predictions from VSEPR and computational chemistry with experimental validation through techniques like Gas Electron Diffraction and Microwave Spectroscopy. The expectation for both molecules is a distorted tetrahedral geometry around the central carbon atom, with bond angles deviating slightly from the ideal 109.5° due to steric and electronic effects. Future high-resolution experimental studies or high-level computational analyses would be invaluable in providing a definitive set of bond angles for these molecules.

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2-Bromo-2-methylpentane (tertiary-hexyl bromide), a key substrate in the study of nucleophilic substitution reactions. While a singular "discovery" of this compound is not prominently documented, its importance emerged in the mid-20th century as a model tertiary alkyl halide for elucidating reaction mechanisms, particularly the SN1 pathway. This document details the evolution of its synthesis from traditional reflux methods to more modern approaches, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Introduction: A Historical Perspective

The study of reaction mechanisms in organic chemistry owes a great deal to the investigation of alkyl halides. The foundational work on nucleophilic substitution reactions can be traced back to Paul Walden's observations in 1896 on the interconversion of stereoisomers. However, it was in the mid-20th century that this compound became a compound of significant interest. Its tertiary structure, which readily forms a stable carbocation, made it an ideal candidate for studying unimolecular nucleophilic substitution (SN1) and elimination (E1) reactions. Early investigations focused on its synthesis from the corresponding tertiary alcohol, 2-methyl-2-pentanol (B124083), using methods that have become cornerstone examples in organic chemistry education and research.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H13Br |

| Molecular Weight | 165.07 g/mol |

| CAS Number | 4283-80-1 |

| Boiling Point | 142-143 °C |

| Density | 1.174 g/cm³ at 20 °C |

| Refractive Index (nD20) | 1.445 |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum is characterized by the absence of a proton on the carbon bearing the bromine atom. The spectrum will show signals for the methyl and methylene (B1212753) groups of the pentyl chain.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield signal for the carbon atom bonded to the electronegative bromine atom.

-

IR Spectroscopy: The infrared spectrum will exhibit strong C-H stretching and bending vibrations. The C-Br stretching frequency is typically observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will display a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, indicative of the presence of a single bromine atom (due to the natural abundance of 79Br and 81Br isotopes).

Historical Synthesis of this compound

The primary and most historically significant route to this compound is the reaction of 2-methyl-2-pentanol with a source of hydrobromic acid. This reaction proceeds via an S\textsubscript{N}1 mechanism.

Traditional Method: From 2-methyl-2-pentanol with Sodium Bromide and Sulfuric Acid

This classic method involves the in situ generation of hydrobromic acid from sodium bromide and concentrated sulfuric acid, which then reacts with the tertiary alcohol.

Reaction: CH₃CH₂CH₂C(CH₃)₂OH + NaBr + H₂SO₄ → CH₃CH₂CH₂C(CH₃)₂Br + NaHSO₄ + H₂O

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a dropping funnel.

-

Reagents: In the flask, place 2-methyl-2-pentanol and sodium bromide.

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid dropwise from the dropping funnel with constant swirling.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for a specified period (typically 1-2 hours).

-

Workup and Purification:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[1]

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or magnesium sulfate).

-

Decant or filter the dried liquid.

-

Purify the crude this compound by distillation, collecting the fraction boiling at 142-143 °C.

-

Alternative Historical Methods

Other methods for the synthesis of this compound have also been explored, primarily for mechanistic studies or as alternative synthetic routes.

-

From 2-methyl-2-pentene (B165383) and HBr: The addition of hydrogen bromide to 2-methyl-2-pentene follows Markovnikov's rule, yielding this compound as the major product.[2]

Reaction: CH₃CH₂CH=C(CH₃)₂ + HBr → CH₃CH₂CH₂C(CH₃)₂Br

-

Free Radical Bromination of 2-methylpentane (B89812): While less selective, the free radical bromination of 2-methylpentane in the presence of light or a radical initiator can produce a mixture of brominated isomers, including this compound.[3] The tertiary hydrogen in 2-methylpentane is preferentially abstracted, leading to a significant amount of the desired product.

Reaction: CH₃CH₂CH₂CH(CH₃)₂ + Br₂ --(hν)--> CH₃CH₂CH₂C(CH₃)₂Br + other isomers

Evolution of Synthetic Methodologies

While the traditional methods are robust, modern organic synthesis has driven the development of more efficient and environmentally benign procedures.

| Synthesis Era | Method | Key Features | Typical Yields |

| Mid-20th Century | Traditional Reflux (NaBr/H₂SO₄) | Simple setup, readily available reagents, long reaction times. | Moderate to Good |

| Late 20th Century | Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Good to Excellent |

| 21st Century | Microchannel Reactors | Continuous flow, excellent heat and mass transfer, high yields and selectivity, reduced waste. (Demonstrated for similar tertiary bromides).[4][5] | Excellent to Near-Quantitative |

Visualizing the Synthesis

S\textsubscript{N}1 Reaction Pathway

The synthesis of this compound from 2-methyl-2-pentanol via the S\textsubscript{N}1 mechanism is a two-step process involving the formation of a carbocation intermediate.[6]

Caption: The S\textsubscript{N}1 reaction pathway for the synthesis of this compound.

Experimental Workflow for Traditional Synthesis

The following diagram illustrates the key stages in the traditional laboratory synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. homework.study.com [homework.study.com]

- 4. Buy this compound (EVT-291222) | 4283-80-1 [evitachem.com]

- 5. CN102875322A - Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor - Google Patents [patents.google.com]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to the Health and Safety Handling of 2-Bromo-2-methylpentane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development environments. The information is compiled from available safety data sheets and chemical databases. Due to significant gaps in the toxicological data for 2-Bromo-2-methylpentane, a highly conservative approach to handling is strongly recommended. Always consult your institution's safety office and the most current Safety Data Sheet (SDS) before commencing any work.

Executive Summary

This compound is a halogenated hydrocarbon used in organic synthesis. While some of its physical and chemical properties are known, there is a notable lack of comprehensive toxicological and ecological data. This guide provides a detailed overview of the known properties and outlines stringent health and safety precautions necessary for its handling. The core principle of this guide is to treat this compound as a substance with potential for significant health hazards in the absence of data to the contrary.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C6H13Br | [1][2][3][4][5][6] |

| Molecular Weight | 165.07 g/mol | [2][3][4][5][6][7] |

| CAS Number | 4283-80-1 | [1][2][3][4][5][6][7][8] |

| EC Number | 224-287-9 | [3][5][6][7][8] |

| Appearance | Data not consistently available; may be a liquid. | |

| Density | 1.172 - 1.1746 g/cm³ | [1][2][5] |

| Boiling Point | 142.5 °C to 147.26 °C at 760 mmHg | [1][2][5] |

| Melting Point | -44.22 °C (estimate) | [1] |

| Flash Point | 33.1 °C | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 2.960 | [2][4] |

Hazard Identification and Risk Assessment

Due to the limited toxicological data, a thorough risk assessment is mandatory before any handling of this compound. The known flammability presents a significant physical hazard. The potential for health hazards should be assumed to be high.

Known Hazards

-

Flammability: The flash point of 33.1°C indicates that it is a flammable liquid and can form explosive mixtures with air at or above this temperature.[2][5]

-

Irritation: While specific data for this compound is lacking, analogous haloalkanes can cause skin, eye, and respiratory tract irritation.[9]

Data Gaps

Across multiple safety data sheets, the following critical toxicological information is listed as "no data available":

-

Acute toxicity (oral, dermal, inhalation)[8]

-

Skin corrosion/irritation[8]

-

Serious eye damage/irritation[8]

-

Respiratory or skin sensitization[8]

-

Germ cell mutagenicity[8]

-

Carcinogenicity[8]

-

Reproductive toxicity[8]

-

Specific target organ toxicity (single and repeated exposure)[8]

-

Aspiration hazard[8]

The following diagram illustrates a logical workflow for risk assessment in the context of these data gaps.

Safe Handling and Storage

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8][10]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][11]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[9][11]

-

Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[10][12]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following table summarizes the required equipment.

| Protection Type | Required Equipment | Specifications and Rationale |

| Eye & Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and vapors. Must conform to EN 166 (EU) or NIOSH (US) standards.[7][8] |

| Skin & Body Protection | Flame-retardant and chemically impervious lab coat or coveralls | Protects against fire and chemical splashes.[7][8] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[7][10][11][13] |

| Respiratory Protection | Air-purifying respirator with appropriate cartridges or a supplied-air respirator | Required if ventilation is inadequate or if there is a risk of exceeding exposure limits (though none are established). A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[8][10] |

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[10][11][15][16] "No smoking" policies must be strictly enforced.[9][10][11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

-

Store away from incompatible materials such as strong oxidizing agents.[17]

Experimental Protocol: General Procedure for Handling

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs in consultation with a formal risk assessment.

-

Preparation:

-

Ensure the chemical fume hood is certified and functioning correctly.

-

Gather all necessary equipment, including glassware, non-sparking tools, and waste containers.

-

Don all required PPE as outlined in the table above.

-

-

Aliquotting/Transfer:

-

Perform all transfers within the fume hood.

-

Ground and bond the source and receiving containers.

-

Slowly and carefully dispense the liquid to minimize splashing and vapor generation.

-

-

Reaction Setup:

-

If heating is required, use a heating mantle or oil bath with temperature control. Do not use an open flame.

-

Ensure the reaction apparatus is securely clamped and has appropriate pressure relief (e.g., a condenser open to an inert atmosphere).

-

-

Post-Handling:

-

Quench any reactive materials safely.

-

Clean the work area thoroughly.

-

Dispose of all waste, including contaminated PPE and empty containers, as hazardous waste according to institutional and local regulations.[14][18]

-

Wash hands and any potentially exposed skin with soap and water after removing gloves.[15]

-

The following diagram visualizes this experimental workflow.

Emergency Procedures

Accidental Release Measures

-

Evacuate: Immediately evacuate personnel from the spill area.[7][8][10]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage if it is safe to do so.[8][10] Do not allow the chemical to enter drains.[8][10][14]

-

Clean-up: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[17] Collect the material using non-sparking tools and place it in a suitable, labeled container for disposal.[7]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][15][17] Do not use a direct water jet, as it may spread the fire.[9][19]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][15]

-

Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[15][17] Containers may explode when heated.[17] Hazardous decomposition products include carbon oxides and hydrogen bromide gas.[14][15]

First-Aid Measures

The following table outlines the immediate first-aid procedures. In all cases of exposure, seek medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Do not use mouth-to-mouth resuscitation.[6][7][8][10] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[7][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6][7][8][10] |

Disposal Considerations

-

Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[8] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[8]

-

Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[14]

Conclusion

The safe handling of this compound requires a diligent and cautious approach, primarily due to the significant lack of toxicological data. Researchers, scientists, and drug development professionals must adhere to strict engineering controls, utilize comprehensive personal protective equipment, and follow established safe handling protocols. The precautionary principle—assuming high hazard in the absence of complete data—is paramount to ensuring personnel safety and environmental protection.

References

- 1. chembk.com [chembk.com]

- 2. This compound | CAS#:4283-80-1 | Chemsrc [chemsrc.com]

- 3. This compound | C6H13Br | CID 77968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentane, 2-bromo-2-methyl- (CAS 4283-80-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. benchchem.com [benchchem.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. aksci.com [aksci.com]

- 15. sdfine.com [sdfine.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. nj.gov [nj.gov]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. dept.harpercollege.edu [dept.harpercollege.edu]

Methodological & Application

Application Notes and Protocols: Formation and Use of 2,2-Dimethylpentylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from tertiary alkyl halides, such as 2-bromo-2-methylpentane, presents unique challenges due to competing elimination reactions.[2] However, the successful formation of the corresponding Grignard reagent, 2,2-dimethylpentylmagnesium bromide, provides a valuable tool for introducing sterically hindered alkyl groups, a motif of interest in medicinal chemistry for enhancing metabolic stability and modulating biological activity.[3][4]

These application notes provide a detailed protocol for the preparation of 2,2-dimethylpentylmagnesium bromide, discuss potential side reactions, and explore its applications in the context of drug development.

Reaction Principle

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of an organic halide. In the case of this compound, the reaction produces 2,2-dimethylpentylmagnesium bromide. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent.[5]

Reaction: CH₃C(Br)(CH₃)CH₂CH₂CH₃ + Mg → (CH₃)₂C(MgBr)CH₂CH₂CH₃

Due to the tertiary nature of the alkyl halide, a significant side reaction is the elimination of HBr to form 2-methylpent-2-ene and 2-methylpent-1-ene. This occurs because the Grignard reagent is a strong base.[2] The choice of solvent and reaction conditions is crucial to maximize the yield of the desired Grignard reagent.[2]

Quantitative Data

| Tertiary Alkyl Chloride | Grignard Reagent Yield (%) |

| Tertiary Butyl Chloride | 83 |

| Tertiary Amyl Chloride | ~70-80 |

| Dimethyl-n-butylcarbinyl Chloride | ~60-70 |

| Triethylcarbinyl Chloride | 60 |

| Adapted from Whitmore and Williams, J. Am. Chem. Soc. 1933, 55 (4), pp 1559–1561.[6] |

Experimental Protocols

4.1. Materials and Equipment

-

Reagents:

-

This compound (anhydrous)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

1,2-Dibromoethane (B42909) (optional, for activation)

-

Anhydrous N,N-dimethylformamide (DMF) (for titration)

-

Standardized solution of sec-butanol in xylene (for titration)

-

1,10-Phenanthroline (B135089) (indicator for titration)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-